molecular formula C₅₃H₄₉N₅O₄ B1146563 N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine CAS No. 1354695-79-6

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine

Cat. No. B1146563
M. Wt: 819.99
InChI Key:
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Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains a purine ring, which is a type of nitrogen-containing heterocycle that is a component of many biologically important molecules. The molecule also contains several phenyl groups and methoxy groups, which could influence its physical and chemical properties.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar complex organic molecules often involves multi-step processes with each step adding or modifying a specific part of the molecule.



Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the purine ring might undergo reactions typical of aromatic compounds, while the methoxy groups could potentially be involved in ether cleavage reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its overall stability, while the methoxy groups could influence its solubility in different solvents.


Scientific Research Applications

NK1 Receptor Antagonism The compound has been noted for its potent nonpeptide antagonism of the substance P (NK1) receptor. This specific application is significant because it offers a tool for investigating the physiological properties of substance P, potentially illuminating its role in various diseases. The compound inhibited substance P-induced responses in various assays, indicating its effectiveness as a selective NK1 antagonist (Snider et al., 1991).

Synthetic Process Optimization Researchers have developed optimized synthetic processes for compounds structurally related to the subject compound. These processes, which involve steps like epoxidation, benzyl protection, and methylenation, are designed to be cost-effective and suitable for industrial production. This highlights the compound's relevance in industrial applications and the importance of efficient production methods (Shan Weiguang, 2013).

Chemical Reactivity and Applications The compound's structural framework allows for various chemical reactions and applications. For example, its interaction with ketenes to produce β-lactams in a single step signifies its potential utility in synthesizing a wide array of chemical entities (C. Palomo et al., 1997). Furthermore, the study of its condensation reactions with aromatic amines underpins its relevance in organic synthesis and the pharmaceutical industry (Kazuo Haga et al., 1986).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its reactivity under different conditions.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies or resources related to this compound would be needed. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHGMTPGAFKZHK-VJOZVQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@@H]7C[C@H]([C@@H](C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H49N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Reactant of Route 2
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine

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